Triptotriterpenic acid B

Descripción general

Descripción

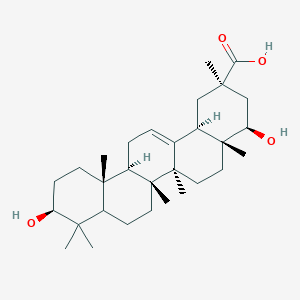

Triptotriterpenic acid B is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄. It was originally isolated from the plant Tripterygium hypoglaucum . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of triptotriterpenic acid B involves multiple steps, starting from simpler triterpenoid precursors. The key steps typically include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, such as the roots and stems of Tripterygium hypoglaucum. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Triptotriterpenic acid B undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Triptotriterpenic acid B has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of more complex triterpenoids.

Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and immunomodulatory properties.

Industry: Used in the development of natural product-based pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of triptotriterpenic acid B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation. The compound’s effects are mediated through pathways such as the PI3K/AKT/mTOR and NF-κB signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Triptotriterpenic acid A

- Celastrol

- Triptobenzene H

- Triptolide

- Parthenolide

Uniqueness

Triptotriterpenic acid B is unique due to its specific structural features and biological activities. Compared to similar compounds, it has distinct effects on inflammation and cell proliferation, making it a valuable compound for further research and development .

Actividad Biológica

Overview

Triptotriterpenic acid B is a pentacyclic triterpenoid derived from the plant Tripterygium hypoglaucum. This compound has garnered attention in scientific research due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. Its unique structural features contribute to its distinct pharmacological effects compared to other triterpenoids.

Chemical Structure and Properties

- Molecular Formula : C₃₀H₄₈O₄

- Classification : Pentacyclic triterpenoid

- Source : Isolated from Tripterygium hypoglaucum

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research shows that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, which is crucial in neuroinflammatory responses. The compound's mechanism involves modulation of signaling pathways associated with inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation .

2. Immunomodulatory Effects

The compound has demonstrated immunosuppressive effects, making it a candidate for treating autoimmune diseases. It regulates immune responses by affecting T-cell activation and proliferation, thereby providing potential therapeutic benefits in conditions like rheumatoid arthritis and lupus .

3. Anticancer Activity

This compound has been studied for its anticancer effects. It induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression. In vivo studies have shown that it can inhibit tumor growth in mouse models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- PPARG (Peroxisome Proliferator-Activated Receptor Gamma) : It binds to PPARG, influencing lipid metabolism and inflammation .

- PTGS2 (Prostaglandin-Endoperoxide Synthase 2) : The compound also shows inhibitory effects on PTGS2, which is involved in inflammatory processes .

Comparative Analysis with Similar Compounds

| Compound | PPARG Binding Energy (kcal/mol) | PTGS2 Binding Energy (kcal/mol) |

|---|---|---|

| Triptotriterpenic Acid A | -3.1 | -8.6 |

| Celastrol | -6.5 | -8.5 |

| Triptolide | -2.8 | -8.5 |

| This compound | 4.4 | -8.5 |

| Ursolic Acid | -2.8 | -8.5 |

This table illustrates the binding affinities of this compound compared to other triterpenoids, highlighting its unique interaction profile with PPARG and PTGS2.

Case Study 1: Anti-Obesity Potential

A study utilized molecular docking techniques to evaluate the binding affinity of this compound with obesity-related targets such as PPARG and PTGS2. The results indicated that this compound has a favorable binding profile, suggesting its potential role in obesity management through regulation of fat metabolism and inflammation .

Case Study 2: Cancer Treatment Efficacy

In a controlled experiment on mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit cell proliferation was instrumental in its anticancer effects .

Propiedades

IUPAC Name |

(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-GRFRUCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128301-32-6 | |

| Record name | Triptotriterpenic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Triptotriterpenic acid B and what is its known biological activity?

A1: this compound was first isolated from the plant Tripterygium wilfordii [, ]. This plant has a history of use in traditional medicine, and researchers have been investigating its chemical constituents for potential therapeutic applications. This compound, along with other triterpenoids isolated from the plant, has shown anti-inflammatory activity in preliminary studies [].

Q2: How was the structure of this compound confirmed?

A2: The structure of this compound was elucidated using spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. Importantly, the structure was further confirmed through X-ray crystallography, providing definitive evidence for its chemical structure [].

Q3: Has this compound been found in other plant sources besides Tripterygium wilfordii?

A3: Yes, this compound has also been isolated from Abrus precatorius Linn, commonly known as rosary pea []. This discovery marked the first reported instance of this compound being found in Abrus precatorius Linn.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.